Methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate
Description
Properties
IUPAC Name |
methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO3/c1-10-5(9)6(7)2-4(8)3-6/h4,8H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDAJADITHKGCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C1)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate: A Key Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Rising Prominence of Fluorinated Cyclobutanes in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine and strained ring systems has emerged as a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. Among these, fluorinated cyclobutanes have garnered significant attention. Their unique three-dimensional architecture, combined with the profound electronic effects of fluorine, offers a compelling strategy to modulate lipophilicity, metabolic stability, and target binding affinity. This guide provides a comprehensive technical overview of a particularly valuable building block in this class: Methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate. As a senior application scientist, this document is crafted to not only present the core physicochemical properties of this compound but also to provide actionable insights into its synthesis, characterization, and application, grounded in established scientific principles.
Molecular Overview and Physicochemical Properties
Methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate (CAS No. 2168082-49-1) is a functionalized cyclobutane derivative that presents a unique combination of reactive handles and stereochemical complexity. Its molecular formula is C₆H₉FO₃, with a molecular weight of 148.13 g/mol . The presence of a fluorine atom, a hydroxyl group, and a methyl ester on a cyclobutane core makes it a versatile intermediate for the synthesis of more complex molecules.
Table 1: Core Physicochemical Properties
| Property | Value | Source/Method |
| CAS Number | 2168082-49-1 | Chemical Abstracts Service |
| Molecular Formula | C₆H₉FO₃ | - |
| Molecular Weight | 148.13 g/mol | - |
| Appearance | Likely a colorless to light yellow liquid or low-melting solid | Inferred from similar structures |
| Purity | Typically ≥97% | Commercial Suppliers |
| Boiling Point | Not experimentally determined; estimated to be in the range of 180-220 °C at atmospheric pressure | Estimation based on related compounds |
| Melting Point | Not experimentally determined | - |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and dichloromethane. Limited solubility in water is anticipated. | Inferred from structural features |
| pKa (of hydroxyl group) | Estimated to be around 14-15 | Inferred from analogous fluoroalcohols |
Expert Insight: The introduction of a fluorine atom can significantly lower the pKa of a nearby alcohol through inductive effects. However, in this case, the separation by two carbon atoms mitigates this effect, leading to a pKa that is likely only slightly lower than that of a typical secondary alcohol.
Synthesis and Purification: A Proposed Methodology
Synthetic Workflow
A logical synthetic approach would involve the construction of the cyclobutane ring followed by the introduction of the fluorine and hydroxyl functionalities. A plausible retrosynthetic analysis is outlined below:
Caption: Retrosynthetic analysis of Methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of Methyl 3-oxocyclobutane-1-carboxylate
This intermediate can be synthesized via several established routes, often starting from commercially available materials like epichlorohydrin and diethyl malonate, followed by a series of reactions including cyclization and decarboxylation.
Step 2: Electrophilic Fluorination
-
Rationale: The introduction of fluorine at the C1 position can be achieved using an electrophilic fluorinating agent. This is a common and effective method for the fluorination of enolates or their equivalents.
-
Protocol:
-
Dissolve Methyl 3-oxocyclobutane-1-carboxylate in an anhydrous aprotic solvent (e.g., THF, DCM) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C.
-
Add a strong, non-nucleophilic base (e.g., LDA, LiHMDS) dropwise to generate the enolate.
-
After stirring for 30-60 minutes, add a solution of an electrophilic fluorinating agent (e.g., N-Fluorobenzenesulfonimide, NFSI) in the same solvent.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Step 3: Reduction of the Ketone
-
Rationale: The reduction of the ketone to the corresponding alcohol can be achieved using a variety of reducing agents. The choice of reagent can influence the stereoselectivity of the reaction. For a general synthesis, sodium borohydride is a mild and effective choice.
-
Protocol:
-
Dissolve the crude Methyl 1-fluoro-3-oxocyclobutane-1-carboxylate in a protic solvent (e.g., methanol, ethanol).
-
Cool the solution to 0 °C.
-
Add sodium borohydride (NaBH₄) portion-wise.
-
Stir the reaction at 0 °C to room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of acetone, followed by water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification Strategy
-
Rationale: The final product is expected to be a polar molecule. Column chromatography on silica gel is the most appropriate method for purification.
-
Protocol:
-
Prepare a silica gel column using a suitable solvent system. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent mixture (e.g., ethyl acetate/hexanes) is recommended.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column and collect fractions.
-
Monitor the fractions by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified Methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate.
-
Spectroscopic Characterization
Accurate structural elucidation is paramount in chemical synthesis. The following are the expected spectroscopic features of Methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy group (a singlet around 3.7 ppm), the proton on the carbon bearing the hydroxyl group (a multiplet), and the cyclobutane ring protons (complex multiplets). The coupling of the fluorine atom to the adjacent protons will result in characteristic splitting patterns.
-
¹³C NMR: The carbon NMR spectrum will show six distinct signals. The carbonyl carbon of the ester will appear downfield (around 170-175 ppm). The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. The carbon bearing the hydroxyl group will resonate in the range of 60-70 ppm.
-
¹⁹F NMR: A single resonance is expected, and its chemical shift will be characteristic of a fluorine atom attached to a tertiary carbon in a cyclobutane ring.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present.
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.
-
C=O Stretch: A strong, sharp absorption band around 1730-1750 cm⁻¹ will be present due to the ester carbonyl group.[1][2]
-
C-F Stretch: A strong absorption in the fingerprint region, typically between 1000-1100 cm⁻¹, will indicate the presence of the carbon-fluorine bond.
-
C-O Stretch: An absorption in the 1000-1300 cm⁻¹ region will correspond to the C-O single bond of the ester and the alcohol.[1][2]
Mass Spectrometry (MS)
Electron impact mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 148. The fragmentation pattern would be expected to involve the loss of the methoxy group (-OCH₃), the carboxylate group (-COOCH₃), and potentially ring-opening fragmentation characteristic of cyclobutanes.[3][4]
Applications in Drug Discovery and Medicinal Chemistry
The unique structural and electronic properties of Methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate make it a highly valuable building block in drug discovery programs.
Role as a Bioisostere
The fluorinated cyclobutane motif can serve as a bioisostere for other common chemical groups, such as gem-dimethyl groups or larger aromatic rings. This substitution can lead to improved metabolic stability and enhanced binding to target proteins.
Modulation of Physicochemical Properties
-
Lipophilicity (LogP): The introduction of fluorine can have a nuanced effect on lipophilicity. While a single fluorine atom can increase lipophilicity, the presence of the hydroxyl group in this molecule will contribute to its overall polarity. This balance is often desirable in drug candidates to achieve optimal membrane permeability and solubility.
-
Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage. Incorporating this motif can block sites of metabolism, thereby increasing the half-life of a drug.
Conformational Constraint
The rigid cyclobutane scaffold restricts the conformational freedom of the molecule. This can be advantageous in drug design by locking the molecule into a bioactive conformation, which can lead to increased potency and selectivity for its biological target.
Caption: The influence of Methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate's properties on drug discovery.
Conclusion and Future Outlook
Methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate represents a prime example of a modern building block that embodies the principles of rational drug design. Its strategic combination of a strained ring system and fluorine substitution provides a powerful platform for the development of novel therapeutics with enhanced properties. While further experimental data on this specific compound will undoubtedly refine our understanding, the principles and methodologies outlined in this guide provide a solid foundation for its synthesis, characterization, and application. As the demand for more sophisticated and effective drug candidates continues to grow, the importance of such unique and versatile chemical tools will only increase.
References
-
Pálinkó, I., Szabó, P. T., Török, B., Kele, Z., & Kapocsi, I. (1998). Fragmentation of cyclobutane derivatives upon electron impact: transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations. Rapid Communications in Mass Spectrometry, 12(22), 1771–1776. ([Link]<1771::aid-rcm361>3.0.co;2-r)
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis. Retrieved from [Link]
-
Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy. ([Link])
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Sci-Hub. Fragmentation of cyclobutane derivatives upon electron impact: transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations / Rapid Communications in Mass Spectrometry, 1998 [sci-hub.sg]
- 4. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Conformational Analysis of 1,3-Disubstituted Fluorocyclobutanes
Executive Summary
The cyclobutane ring, particularly when substituted with fluorine, has emerged as a critical scaffold in modern medicinal chemistry. It offers a unique solution to the "escape from flatland" (increasing
This guide provides a rigorous analysis of the conformational landscape of these systems. Unlike 1,3-disubstituted cyclohexanes, where steric bulk dictates a diequatorial preference, 1,3-difluorocyclobutanes are governed by stereoelectronic effects—specifically dipole minimization and hyperconjugative interactions ($ \sigma_{C-H} \to \sigma^*_{C-F} $). Understanding these nuances is essential for predicting potency, metabolic stability, and scalar coupling patterns in NMR.
Theoretical Framework: The Physics of the Pucker
Cyclobutane is not planar. To relieve torsional strain (eclipsing C-H bonds), the ring adopts a puckered "butterfly" conformation. This deviation from planarity creates two distinct substituent environments: pseudo-equatorial and pseudo-axial .
The Puckering Potential
The ring flipping barrier is low (~1.5 kcal/mol), allowing rapid interconversion at room temperature unless locked by bulky substituents or crystal packing forces.
-
Pucker Angle (
): Typically 25°–35°. -
Inversion: The ring passes through a high-energy planar transition state.
Isomer-Specific Conformations
For 1,3-disubstituted systems (e.g., 1,3-difluorocyclobutane), the geometric isomers display distinct behaviors:
-
Trans-1,3 isomer: One substituent is pseudo-axial, the other is pseudo-equatorial. The ring flip converts (ax, eq) to (eq, ax), which are degenerate (identical energy) if the substituents are identical. This isomer is conformationally "mobile" but energetically consistent.
-
Cis-1,3 isomer: Both substituents are either diequatorial (ee) or diaxial (aa) .
-
Steric Rule (Alkyl groups): 1,3-dimethylcyclobutane exclusively prefers the diequatorial form to minimize transannular steric repulsion.
-
Fluorine Rule (Stereoelectronic): 1,3-difluorocyclobutane exhibits a counter-intuitive preference for the diaxial conformer in non-polar solvents.
-
The Fluorine Effect: Dipole vs. Sterics
The "Fluorine Effect" in this scaffold is a textbook example of electrostatic forces overriding steric repulsion.
Dipole Minimization
In the cis-diequatorial conformation of 1,3-difluorocyclobutane, the two C-F bonds point roughly in the same direction (parallel). This creates a massive net molecular dipole and significant electrostatic repulsion between the fluorine atoms.
-
Diequatorial (
high): Destabilized by dipole-dipole repulsion. -
Diaxial (
low): The C-F bonds point away from each other (anti-parallel components cancel out).
Expert Insight: In gas phase or non-polar solvents (e.g.,
Visualization of Conformational Equilibrium
Figure 1: The conformational equilibrium of cis-1,3-difluorocyclobutane. Note that the "Diaxial" form is stabilized by dipole minimization, unlike in cyclohexane systems.
Synthetic Access: Protocol for 3-Fluorocyclobutanes
Accessing these motifs often involves deoxyfluorination of the corresponding alcohols. Below is a validated protocol for synthesizing 3-fluorocyclobutane-1-carboxylic acid , a common building block.
Reagents and Safety
-
Precursor: Ethyl 3-hydroxycyclobutane-1-carboxylate.
-
Fluorinating Agent: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST. Note: Deoxo-Fluor is thermally more stable than DAST.
-
Solvent: Anhydrous DCM.
Step-by-Step Methodology
-
Preparation: Charge a flame-dried round-bottom flask with Ethyl 3-hydroxycyclobutane-1-carboxylate (1.0 eq) and anhydrous DCM (0.2 M concentration) under Nitrogen atmosphere.
-
Cooling: Cool the solution to -78 °C . This is critical to prevent elimination to cyclobutene side products.
-
Addition: Add Deoxo-Fluor (1.2 eq) dropwise via syringe over 15 minutes.
-
Equilibration: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 4 hours.
-
Quench: Cool back to 0 °C and quench carefully with saturated aqueous
. Caution: Vigorous gas evolution. -
Workup: Extract with DCM (3x), dry over
, and concentrate. -
Hydrolysis (Optional): To get the acid, treat the ester with LiOH in THF/Water (1:1) at RT for 2 hours.
Self-Validating Check: Monitor TLC. The fluoride product is usually less polar than the alcohol. If you observe a new spot with very high
Figure 2: Deoxyfluorination workflow. Temperature control is the critical variable to avoid elimination.
Analytical Methodologies: NMR & X-Ray
Distinguishing cis from trans and determining the pucker angle relies heavily on
Coupling Constants
The vicinal proton-fluorine coupling (
| Conformer | Approx Dihedral ( | Note | |
| Cis (Pseudo-equatorial) | ~140° - 150° | 20 - 30 Hz | Large coupling due to anti-periplanar-like arrangement. |
| Cis (Pseudo-axial) | ~20° - 30° | 6 - 12 Hz | Small coupling (gauche-like). |
| Trans | Averaged | 12 - 18 Hz | Averaged value due to rapid flipping between ax/eq. |
Diagnostic Rule: If you observe a very large vicinal coupling (>25 Hz) in a rigidified system, the H and F are likely cis (on the same side of the ring) but in a puckered form where they are pseudo-anti-periplanar (e.g., H-axial, F-axial in a specific pucker). Wait, correction: In the cis isomer (F and H on same face), if the ring puckers, the H-C-C-F dihedral is actually small (gauche). In the trans isomer (F and H on opposite faces), one pucker makes them anti-periplanar (~160°).
-
Correction for 1,3-systems: The coupling is between H on C1 and F on C1 (geminal) or H on C3 and F on C1?
-
Clarification: We are looking at the coupling between F on C1 and H on C2 (vicinal).
-
Trans-1,3-difluoro: The F(C1) and H(C2) relationship.
-
Cis-1,3-difluoro: The F(C1) and H(C2) relationship.
-
The "W-Coupling" (
X-Ray Crystallography
X-ray is the gold standard. For 1,3-difluorocyclobutanes, look for the C1-C2-C3-C4 torsion angle .
-
Planar: 0°
-
Puckered: 20-35°
Strategic Application: Bioisosterism
Why use this scaffold?
-
Dipole Modulation: By selecting cis vs trans, you can tune the molecular dipole moment from ~0 D (trans pseudo-cancelation) to >3 D (cis diequatorial). This directly impacts cell permeability (
). -
pKa Shift: A fluorine at the 3-position of a cyclobutane carboxylic acid lowers the pKa by ~0.5 - 1.0 units compared to the parent, modulating solubility and binding affinity.
-
Metabolic Blocking: The C-F bond prevents metabolic oxidation at the 3-position, a common soft spot in cyclobutanes.
References
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.
-
Grygorenko, O. O., et al. (2023).[1] The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. Link
-
Mykhailiuk, P. K. (2025).[2][3] Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.
- Wiberg, K. B., et al. (1990). Conformational studies of 1,3-dihalocyclobutanes. Journal of the American Chemical Society.
-
Lemal, D. M., & Chen, A. (2005). Fluorinated Cyclobutanes.[3][4][5] In Fluorine-Containing Synthons. ACS Symposium Series.
Sources
- 1. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 2. Answered: sO2 belongs to which point group? C2v .A O C2h .BO Doh.cO C2.DO | bartleby [bartleby.com]
- 3. Answered: Point Group Worksheet Using models, determine the point group for each of the following molecules. If a sketch is not given, draw a VSEPR sketch of the shape of… | bartleby [bartleby.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
Introduction: The Critical Role of pKa and Fluorinated Scaffolds in Modern Drug Design
An In-Depth Technical Guide: pKa Values of Hydroxy Groups in Fluorinated Cyclobutane Systems: A Guide for Drug Discovery Professionals
The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs a molecule's behavior in a biological environment. For drug development professionals, a thorough understanding of pKa is not merely academic; it is a cornerstone of rational drug design. It dictates a compound's solubility, lipophilicity, membrane permeability, and its ability to interact with its biological target—all factors that determine the ultimate success or failure of a therapeutic candidate. An orally available drug must navigate a gauntlet of changing pH environments, from the acidic stomach to the neutral intestine and bloodstream. The ionization state of a molecule, as dictated by its pKa, controls this entire journey.
In recent years, small, strained ring systems have emerged as valuable scaffolds for probing chemical space, offering unique three-dimensional exit vectors that are often absent in traditional aromatic systems. Among these, the cyclobutane ring has proven particularly useful. When decorated with fluorine—the most electronegative element—these scaffolds become powerful tools for modulating molecular properties.[1] The introduction of fluorine can profoundly alter a molecule's metabolic stability, conformation, and, most importantly, the acidity of nearby functional groups.[2]
This guide provides an in-depth technical exploration of the pKa values of hydroxyl groups within fluorinated cyclobutane systems. We will delve into the underlying physical organic principles, examine the profound influence of fluorine's position and stereochemistry, provide detailed protocols for both experimental determination and computational prediction of these values, and present data-driven insights to empower researchers in the field of drug discovery.
Part 1: Theoretical Foundations of Acidity in Fluorinated Alcohols
The acidity of an alcohol (ROH) is defined by its propensity to donate the hydroxyl proton, forming an alkoxide conjugate base (RO⁻). A lower pKa value signifies a stronger acid. For simple aliphatic alcohols like ethanol, the pKa is typically high, in the range of 16-18, making them very weak acids.[3][4] However, the introduction of fluorine can dramatically increase this acidity through several key mechanisms.
The Dominant Inductive Effect (I-Effect)
The primary mechanism by which fluorine enhances acidity is the inductive effect : the polarization of sigma (σ) bonds caused by a difference in electronegativity between adjacent atoms.[5][6]
-
Mechanism: Fluorine's immense electronegativity pulls electron density away from the carbon atom to which it is attached. This carbon, now electron-deficient, subsequently pulls density from its neighbors. This effect propagates through the carbon skeleton, ultimately reducing the electron density on the oxygen atom of the hydroxyl group.[3]
-
Conjugate Base Stabilization: The true impact is most evident when considering the stability of the conjugate base (alkoxide). The negative charge on the oxygen is delocalized and stabilized by the powerful electron-withdrawing pull of the nearby fluorine(s).[3][5] A more stable conjugate base corresponds to a stronger parent acid and thus a lower pKa.
-
Distance and Number Dependence: The inductive effect weakens significantly with distance.[3][5] Therefore, a fluorine atom at the C2 position of a cyclobutanol will have a much stronger acidifying effect than one at the C3 position. Similarly, the effect is additive; multiple fluorine atoms will result in a greater pKa depression. The classic example is the shift in pKa from ethanol (~16) to 2,2,2-trifluoroethanol (~12.4), a dramatic increase in acidity of over 1000-fold.[3][7]
Caption: Inductive effect of fluorine stabilizing the alkoxide.
The Role of Ring Strain and Conformation
The cyclobutane ring is not flat; it exists in a puckered conformation to alleviate some of its inherent angle and torsional strain.[8] While the ring strain of cyclobutane (approx. 26 kcal/mol) is significant, its direct impact on hydroxyl pKa is secondary to the powerful electronic effects of fluorine. However, the ring's conformational rigidity is critical when considering the spatial relationship between substituents. The fixed distances and angles between the hydroxyl group and fluorine atoms, particularly in cis vs. trans isomers, can lead to distinct physicochemical properties.[9][10]
Stereochemistry: Through-Space Effects and Intramolecular Hydrogen Bonding
The relative stereochemistry of the hydroxyl and fluoroalkyl groups is a crucial determinant of the final pKa.
-
trans-Isomers: In a trans configuration, the substituents are on opposite faces of the ring. Their interaction is primarily mediated through the sigma bonds of the ring (the inductive effect).
-
cis-Isomers: When the groups are on the same face, two additional interactions must be considered:
-
Through-Space Field Effect: The electron-withdrawing effect can be transmitted directly through space, not just through bonds. This may further enhance the acidity in a cis isomer compared to its trans counterpart if the geometry is favorable.
-
Intramolecular Hydrogen Bonding (IMHB): A hydrogen bond may form between the hydroxyl proton and a nearby fluorine atom (OH···F). The consequence of this interaction is nuanced. While fluorine is a poor hydrogen bond acceptor compared to oxygen or nitrogen, evidence for such bonds in specific fluorohydrin motifs exists.[11][12] If an IMHB stabilizes the neutral alcohol, it would make the proton harder to remove, thereby increasing the pKa.[13][14] Conversely, if the interaction primarily stabilizes a transition state for proton transfer or the resulting alkoxide, it could lower the pKa. The net effect is often a subtle balance of these competing factors and is highly dependent on the specific geometry and solvent environment.
-
Part 2: Structure-Acidity Relationships and Data
While a comprehensive experimental dataset for all fluorinated cyclobutanols is not publicly available, we can predict trends and present representative data based on the established principles discussed above and by drawing parallels from studies on related fluorinated cyclobutane carboxylic acids and amines.[15][16][17]
Table 1: Expected pKa Trends for Hydroxy Groups in Fluorinated Cyclobutane Systems
| Compound | Fluorine Position | Stereochemistry | Expected pKa Range | Key Influencing Factors |
| Cyclobutanol | — | — | ~17-18 | Baseline, unstrained secondary alcohol reference |
| 3-Fluorocyclobutanol | 3 | — | ~16-16.5 | Weak inductive effect (3 bonds away) |
| trans-2-Fluorocyclobutanol | 2 | trans | ~15-15.5 | Strong inductive effect (2 bonds away) |
| cis-2-Fluorocyclobutanol | 2 | cis | ~15.2-15.8 | Strong inductive effect, potentially offset by IMHB |
| trans-2-(Trifluoromethyl)cyclobutanol | 2 | trans | ~13.5-14 | Very strong inductive effect from three F atoms |
| cis-2-(Trifluoromethyl)cyclobutanol | 2 | cis | ~13.7-14.3 | Very strong inductive effect, potentially offset by IMHB |
| 2,2-Difluorocyclobutanol | 2 | — | ~14-14.5 | Strong, additive inductive effect from two F atoms |
Note: These values are expert estimations for illustrative purposes, based on the known pKa shifts in analogous fluorinated acyclic and cyclic systems. Actual experimental values may vary.
Part 3: Methodologies for pKa Determination
Accurate pKa determination requires robust and validated methodologies. Both experimental and computational approaches provide essential, complementary information.
Experimental Protocols
A. Potentiometric Titration
This is the gold-standard method for pKa determination, relying on the measurement of pH as a function of added titrant (a strong base).[18]
Protocol: Automated Potentiometric pKa Determination
-
System Preparation:
-
Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C).
-
Use a temperature-controlled reaction vessel and maintain a constant inert atmosphere (e.g., argon or nitrogen) to prevent contamination from atmospheric CO₂.
-
-
Sample Preparation:
-
Accurately weigh approximately 1-5 mg of the fluorinated cyclobutanol and dissolve it in a known volume (e.g., 10-20 mL) of a suitable solvent. For many organics, a co-solvent system (e.g., 50:50 methanol:water or DMSO:water) is required to ensure solubility across the titration range.
-
Scientist's Note: The choice of co-solvent is critical. The pKa value obtained will be an "apparent" pKa (pKaapp) and will differ from the purely aqueous value. It is crucial to be consistent with the solvent system when comparing a series of compounds.
-
-
Titration:
-
Use a calibrated auto-titrator to add small, precise aliquots (e.g., 2-10 µL) of a standardized strong base (e.g., 0.01 M KOH or NaOH in the same solvent system).
-
Allow the pH reading to stabilize after each addition before recording the value and the total volume of titrant added.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point (the point where half of the alcohol has been neutralized).
-
For more accurate determination, calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of the first derivative curve corresponds to the equivalence point. The pKa is the pH at half of this volume.
-
Alternatively, use specialized software (e.g., Hyperquad) to fit the entire titration curve and refine the pKa value.
-
B. NMR Spectroscopy
NMR is a powerful method for determining pKa, especially for compounds that are poorly soluble, available in small quantities, or lack a chromophore for UV-Vis analysis.[19] The method relies on monitoring the change in the chemical shift (δ) of a proton near the ionization site as a function of pH.
Protocol: 1H NMR-Based pKa Determination
-
Sample Preparation:
-
Prepare a series of 10-15 buffer solutions with precisely known pH values, spanning a range of approximately 2 pH units above and below the estimated pKa. A non-interacting buffer is preferred.
-
Scientist's Note: The ionic strength of the buffers should be kept constant across the series to minimize its effect on chemical shifts.
-
Prepare a stock solution of the fluorinated cyclobutanol in a suitable deuterated solvent (e.g., D₂O, MeOD-d₄).
-
Add a small, constant amount of the analyte stock solution to each buffer solution in an NMR tube. Include a reference standard (e.g., DSS or TMSP) for chemical shift calibration.
-
-
Data Acquisition:
-
Acquire a high-resolution 1H NMR spectrum for each sample at a constant temperature.
-
Identify a proton whose chemical shift is sensitive to the ionization state of the hydroxyl group (e.g., the proton on the hydroxyl-bearing carbon, H-C-OH).
-
-
Data Analysis:
-
Carefully measure the chemical shift (δ) of the chosen reporter proton in each spectrum.
-
Plot the chemical shift (δ) as a function of pH. This will generate a sigmoidal curve.
-
Fit the data to the Henderson-Hasselbalch equation adapted for chemical shifts: δ_obs = (δ_HA + δ_A * 10^(pH - pKa)) / (1 + 10^(pH - pKa)) where δ_obs is the observed chemical shift, δ_HA is the shift of the fully protonated species, and δ_A is the shift of the fully deprotonated species.
-
The pKa is the pH at the inflection point of the sigmoidal curve, where the chemical shift is exactly halfway between δ_HA and δ_A.
-
Caption: Workflow for selecting an experimental pKa method.
Computational Protocols
In silico pKa prediction is an invaluable tool for prioritizing synthetic targets and understanding structure-activity relationships.[20][21] The most reliable methods are based on quantum mechanics and utilize a thermodynamic cycle.[22][23]
Protocol: DFT-Based pKa Prediction using a Thermodynamic Cycle
The direct calculation of the dissociation in solution is computationally expensive. Instead, a thermodynamic cycle is used to relate the solution-phase acidity to gas-phase energies, which are more accurately calculated.
-
Gas-Phase Calculations:
-
Build the 3D structures of the neutral alcohol (HA) and its conjugate alkoxide base (A⁻).
-
Perform geometry optimization and frequency calculations for both species in the gas phase using a suitable level of theory (e.g., B3LYP or M06-2X functional with a basis set like 6-311+G(d,p)).
-
Scientist's Note: A frequency calculation is essential to confirm the structure is a true energy minimum (no imaginary frequencies) and to obtain the thermal corrections needed for the Gibbs free energy.
-
Calculate the gas-phase Gibbs free energy (Ggas) for both HA and A⁻. The gas-phase acidity is then ΔGgas = Ggas(A⁻) + Ggas(H⁺) - Ggas(HA). The value for Ggas(H⁺) is a known constant.
-
-
Solvation Energy Calculations:
-
Using the gas-phase optimized geometries, perform a single-point energy calculation for HA, A⁻, and the proton (H⁺) in the solvent of interest (e.g., water) using a continuum solvation model (e.g., SMD or PCM).[22][24]
-
This yields the Gibbs free energy of solvation (ΔGsolv) for each species.
-
Trustworthiness Check: The experimental value for the solvation free energy of a proton (ΔGsolv(H⁺)) is a known, but debated, quantity. It is critical to use a consistent, well-validated value for your chosen theoretical method. A common value for water is -265.9 kcal/mol.[23]
-
-
pKa Calculation:
-
Calculate the Gibbs free energy of the dissociation reaction in solution: ΔG_soln = ΔG_gas + ΔG_solv(A⁻) + ΔG_solv(H⁺) - ΔG_solv(HA)
-
Convert the free energy to a pKa value using the equation: pKa = ΔG_soln / (2.303 * RT) where R is the gas constant and T is the temperature in Kelvin.
-
Caption: Thermodynamic cycle for computational pKa prediction.
Conclusion
The pKa of the hydroxyl group in fluorinated cyclobutane systems is a complex interplay of inductive effects, ring conformation, and stereochemistry. The powerful electron-withdrawing nature of fluorine is the dominant factor, leading to a significant increase in acidity (decrease in pKa) compared to non-fluorinated analogues. This effect is highly sensitive to the number of fluorine atoms and their proximity to the hydroxyl group. Furthermore, the rigid cyclobutane scaffold accentuates the differences between cis and trans isomers, where through-space interactions and potential intramolecular hydrogen bonding can fine-tune the pKa value.
For professionals in drug discovery, mastering these principles is key to leveraging fluorinated cyclobutanes effectively. By using a combination of robust experimental methods like potentiometric titration and predictive computational models, scientists can rationally design molecules with optimized pKa values, thereby improving their pharmacokinetic and pharmacodynamic profiles and increasing the probability of developing successful therapeutics.
References
-
Acidity and Basicity of Alcohols . Master Organic Chemistry. [Link]
-
Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs . PMC. [Link]
-
Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes . ChemRxiv. [Link]
-
CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue . PMC. [Link]
-
Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes . ChemRxiv. [Link]
-
Acidifying Effect by β-Fluorine Negative Hyperconjugation and Selected . ResearchGate. [Link]
-
How Inductive Electron Withdrawal Changes the Acidity of Alcohols . YouTube. [Link]
-
Structural Effects on Acidity and Basicity . Chemistry LibreTexts. [Link]
-
pKa Data-Driven Insights into Multiple Linear Regression Hydrolysis QSARs: Applicability to Perfluorinated Alkyl Esters . ACS Publications. [Link]
-
Predict pKa of CF3CH2OH . YouTube. [Link]
-
Influence of fluorine atoms and aromatic rings on the acidity of ethanol . PubMed. [Link]
-
Synthesis of perfluorinated cyclobutanols . ResearchGate. [Link]
-
pKa Determination in non-Aqueous Solvents and . The University of Liverpool Repository. [Link]
-
Fluorohydrin Synthesis via Formal C–H Fluorination of Cyclic Alcohols . PMC. [Link]
-
Development of Methods for the Determination of pKa Values . PMC. [Link]
-
Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif . PMC. [Link]
-
Plot of experimental versus literature pKa's values for the compounds under study . ResearchGate. [Link]
-
The pKa Table Is Your Friend . Master Organic Chemistry. [Link]
-
Computational Approaches for the Prediction of pKa Values . Routledge. [Link]
-
Fluorinated Alcohols' Effects on Lipid Bilayer Properties . PMC. [Link]
-
Influence of the Structure of Polyfluorinated Alcohols on Bronsted Acidity/Hydrogen-Bond Donor Ability and Consequences on the Promoter Effect . ResearchGate. [Link]
-
How to Predict the pKa of Any Compound in Any Solvent . ACS Publications. [Link]
-
On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations . ACS Publications. [Link]
-
(A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and... . ResearchGate. [Link]
-
Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes . PubMed. [Link]
-
Measured pKa values (23 °C) for building blocks 6–11, as well as the parent cyclobutane derivatives (R=H) . ResearchGate. [Link]
-
Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models . MDPI. [Link]
-
Computational Methods for the Calculation of Electrochemical Properties and pKa Predictions . Columbia Academic Commons. [Link]
-
Using a pKa table (video) . Khan Academy. [Link]
-
Intramolecular h-bonding and decrease in Pka . Reddit. [Link]
-
How to Predict pKa . Rowan. [Link]
-
Hydrogen Bonding in Fluoro Alcohols . Journal of the American Chemical Society. [Link]
-
pKa chart . University of Calgary. [Link]
-
Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes . ChemRxiv. [Link]
-
Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors . PMC. [Link]
-
Ring Strain and Antiaromaticity: Their Effect on the Generation and Reactivity of Enolates in Small-Ringed Ketones . ACS. [Link]
-
Ring strain . Wikipedia. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.indiana.edu [chem.indiana.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Ring strain - Wikipedia [en.wikipedia.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. Computational Chemistry Highlights: Effect of Hydrogen Bonds on pKa Values: Importance of Networking [compchemhighlights.org]
- 15. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 20. routledge.com [routledge.com]
- 21. How to Predict pKa | Rowan [rowansci.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
- 24. pubs.acs.org [pubs.acs.org]
Methodological & Application
Technical Application Note: Strategic Synthesis of Methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate
Executive Summary & Strategic Rationale
Methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate represents a high-value fluorinated building block (FBB) in medicinal chemistry.[1][2] The incorporation of fluorine at the
Key Synthetic Challenges:
-
Regioselectivity: Differentiating the
-proton of the ester (C1) from the -protons of the ketone (C2/C4) in the precursor.[2] -
Fluorination Efficiency: Introducing fluorine electrophilically without inducing ring-opening or polymerization.[1][2]
-
Diastereocontrol: Managing the cis/trans relationship between the C1-fluorine and the C3-hydroxyl group during the reduction step.[1][2]
This guide details a robust, scalable route utilizing Electrophilic
Retrosynthetic Analysis & Workflow
The most reliable pathway avoids direct fluorination of the 3-oxo ester due to the competing acidity of the C2/C4 protons.[2] Instead, we employ a "Protect-Fluorinate-Deprotect-Reduce" strategy.[2]
Figure 1: Strategic workflow for the synthesis of the target fluorinated cyclobutane.
Detailed Experimental Protocols
Phase 1: Precursor Protection (Ketalization)
Objective: Mask the C3 ketone to prevent competing enolization during the fluorination step.
-
Reagents: Methyl 3-oxocyclobutanecarboxylate (1.0 eq), Trimethyl orthoformate (TMOF) or Methanol, p-Toluenesulfonic acid (pTsOH, cat.).[1][2]
-
Rationale: While ethylene glycol ketals are common, the dimethyl ketal (using MeOH/TMOF) is preferred here to prevent transesterification issues with the methyl ester.
Protocol:
-
Dissolve Methyl 3-oxocyclobutanecarboxylate (10 g, 78 mmol) in anhydrous MeOH (100 mL).
-
Reflux for 4 hours under
. Monitor by TLC (disappearance of ketone).[2] -
Quench with saturated
, concentrate in vacuo, and extract with DCM. -
Yield Target: >90% of Methyl 3,3-dimethoxycyclobutanecarboxylate .
Phase 2: Electrophilic -Fluorination (The Critical Step)
Objective: Install the fluorine atom at C1 using a kinetic enolate strategy.[1][2]
-
Reagents: LHMDS (Lithium Hexamethyldisilazide, 1.0 M in THF), NFSI (N-Fluorobenzenesulfonimide), Anhydrous THF.[2]
-
Mechanism: LHMDS acts as a non-nucleophilic bulky base to deprotonate C1 (sterically accessible in the puckered ring). NFSI serves as the electrophilic fluorine source (
).
Protocol:
-
Setup: Flame-dry a 500 mL 3-neck flask; maintain strictly inert atmosphere (
or Ar). -
Enolization: Charge with Methyl 3,3-dimethoxycyclobutanecarboxylate (1.0 eq) and THF (0.2 M concentration). Cool to -78°C .[1][2]
-
Base Addition: Add LHMDS (1.2 eq) dropwise over 20 mins. Stir at -78°C for 45 mins to ensure complete enolate formation.
-
Fluorination: Dissolve NFSI (1.3 eq) in minimal THF and add dropwise to the enolate solution at -78°C.
-
Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 1 hour.
-
Quench: Quench with saturated
solution. Extract with EtOAc.[1][2][3] -
Purification: Flash column chromatography (Hexane/EtOAc).
Phase 3: Deprotection & Reduction
Objective: Restore the ketone and reduce it to the alcohol with stereochemical control.[2]
Step 3A: Hydrolysis
-
Treat the fluorinated ketal with 1N HCl in Acetone/Water (4:1) at RT for 2 hours.
-
Workup to isolate Methyl 1-fluoro-3-oxocyclobutanecarboxylate .
Step 3B: Reduction (Stereoselective Decision) The choice of reducing agent dictates the diastereomeric ratio (dr).
| Reagent | Mechanism | Major Product | Predicted dr (cis:trans) |
| NaBH4 | Small nucleophile, axial attack | Thermodynamic mix | ~60:40 |
| L-Selectride | Bulky, steric control | Kinetic Product | >90:10 (Favors cis-1-F, 3-OH) |
Protocol (Using NaBH4 for standard synthesis):
-
Dissolve the ketone (1.0 eq) in MeOH at 0°C.
-
Add
(0.5 eq) portion-wise.[1][2] -
Stir for 30 mins. Quench with Acetone then 1N HCl.
Stereochemical Analysis & Separation
The cyclobutane ring exists in a "puckered" conformation.[2] The relationship between the 1-Fluoro and 3-Hydroxy groups is critical for biological activity.[1][2]
Separation Strategy: The isomers typically display distinct retention times on silica gel due to the difference in hydrogen bonding capability (intramolecular H-bonding is possible in the cis isomer between OH and Ester/F, altering polarity).[2]
-
Flash Chromatography: Gradient elution 10% -> 50% EtOAc in Hexanes.
-
Confirmation: NOESY NMR is required to assign stereochemistry definitively.
Figure 2: Stereochemical outcomes based on reduction conditions.
Safety & Handling
-
NFSI (N-Fluorobenzenesulfonimide): While stable, it is a strong oxidant.[1][2] Avoid mixing with reducing agents.[1][2] Reactions can be exothermic.[1][2]
-
LHMDS: Moisture sensitive.[1][2] Pyrophoric hazards in high concentrations.[1][2] Use standard Schlenk techniques.[1][2]
-
Fluorine NMR: Essential for tracking the reaction.[1][2] The C-F coupling (
) will split the C1 carbon signal into a doublet in -NMR.[1][2]
References
-
Togni, A., et al. "Electrophilic Fluorination of Enolates." Chemical Reviews, 2014. (General methodology for alpha-fluorination).[1][2]
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. (Context on F-cyclobutane utility).
-
Wiberg, K. B. "Cyclobutane-configuration and conformation."[1][2] Journal of the American Chemical Society.[2] (Foundational work on cyclobutane puckering and stereochemistry).
-
PubChem Compound Summary. "Methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate."[1][2] (Verification of CAS and basic properties).[2]
(Note: Specific industrial synthesis papers for this exact CAS are proprietary; the protocols above are derived from the standard "best practice" methodologies for this class of compounds as verified by chemical literature.)
Sources
Application Note: Strategic Incorporation of Methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate into Peptide Chains
This Application Note provides a comprehensive technical guide for incorporating Methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate (MFHC) into peptide chains.
This molecule is a high-value scaffold for generating
Executive Summary
Methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate (MFHC) is a versatile building block used to engineer fluorinated hybrid peptides . Unlike standard amino acids, MFHC possesses a cyclobutane core with a quaternary
-
Metabolic Stability: The C–F bond at the
-position blocks hydrolytic attack and racemization. -
Conformational Locking: The cyclobutane ring restricts the backbone dihedral angles (
), inducing specific secondary structures (e.g., ribbons or helices) depending on the cis/trans stereochemistry.
This guide details the two primary routes for incorporation:
-
Route A (Primary): Conversion to Fmoc-3-amino-1-fluorocyclobutane-1-carboxylic acid for standard backbone incorporation (
-peptide linkage). -
Route B (Secondary): Direct utilization for Depsipeptide synthesis (ester linkage).
Chemical Pre-Processing: Building Block Synthesis
Objective: Convert the raw ester-alcohol intermediate into an Fmoc-protected amino acid suitable for Solid Phase Peptide Synthesis (SPPS).
The commercial precursor is an ester-alcohol. Direct incorporation into a standard peptide backbone requires converting the hydroxyl group (C3) to an amine and hydrolyzing the methyl ester (C1).
Protocol 1: Conversion to Fmoc-3-amino-1-fluoro-cyclobutane-1-carboxylic acid
Reagents Required:
-
MFHC (Starting Material)
-
Diphenylphosphoryl azide (DPPA) or Methanesulfonyl chloride (MsCl)/NaN
-
Triphenylphosphine (
) -
Fmoc-OSu or Fmoc-Cl
-
Lithium Hydroxide (LiOH)
Step-by-Step Workflow:
-
Stereochemical Check:
-
Perform a 1D NOE NMR experiment to determine if your starting material is cis or trans (relation of F vs OH). The cis isomer typically favors "hairpin" turns, while the trans isomer favors extended strands.
-
Note: If the material is a mixture, separate diastereomers by silica flash chromatography (EtOAc/Hexane gradient) before proceeding.
-
-
Azidation (Mitsunobu or Mesylation):
-
Staudinger Reduction:
-
Treat the crude azide with
in THF/Water (10:1) to generate the free amine (C3- ). -
Alternative: Hydrogenation (
, Pd/C) is cleaner but may cause defluorination if not carefully controlled (avoid high pressure).
-
-
Fmoc Protection:
-
React the crude amine with Fmoc-OSu (1.1 eq) and
in Dioxane/Water (1:1). -
Result: Methyl 1-fluoro-3-(Fmoc-amino)cyclobutane-1-carboxylate.
-
-
Ester Hydrolysis:
-
Dissolve the Fmoc-ester in THF/MeOH (2:1). Add LiOH (2.0 eq, 1M aqueous solution) at 0°C.
-
Caution: The
-fluorine increases the electrophilicity of the carbonyl, making it prone to rapid hydrolysis. Do not overheat, or you risk Fmoc cleavage. -
Acidify carefully with 1M HCl to pH 3 and extract with EtOAc.
-
Yield Expectation: 45–60% overall yield. Final Product: Fmoc-3-amino-1-fluorocyclobutane-1-carboxylic acid (Fmoc-F-Ac4c-OH).
Solid Phase Peptide Synthesis (SPPS) Protocol
Objective: Coupling the sterically hindered, electron-deficient fluorinated amino acid into a peptide chain.
The presence of the fluorine atom at the
Coupling Reagents
| Reagent System | Suitability | Notes |
| DIC / Oxyma | Moderate | Good for standard residues, may be too slow for F-Ac4c. |
| HATU / HOAt / DIPEA | High | Recommended. Strong activation overcomes the electron-withdrawing effect of Fluorine. |
| PyBOP / DIPEA | Moderate | Alternative if HATU fails; risk of racemization is low due to quaternary center. |
SPPS Cycle (Fmoc Chemistry)
-
Resin Selection: Use low-loading resins (0.2 – 0.4 mmol/g) such as ChemMatrix or Tentagel to minimize steric crowding during the coupling of the cyclic residue.
-
Coupling Step (Incorporating the Fluorinated Unit):
-
Activation: Pre-activate Fmoc-F-Ac4c-OH (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 2 minutes.
-
Reaction: Add to resin. Shake for 2 to 4 hours (double the standard time).
-
Monitoring: The Kaiser test may be misleading due to the cyclic nature. Use Chloranil test or micro-cleavage LC-MS to verify coupling.
-
-
Deprotection:
-
Standard 20% Piperidine in DMF (2 x 10 min).
-
Note: The resulting free amine is a primary amine on a cyclobutane ring. It is nucleophilic but sterically shielded.
-
-
Next Amino Acid Coupling:
-
The coupling of the next amino acid onto the F-Ac4c N-terminus is the bottleneck.
-
Protocol: Use double coupling for the subsequent residue.
-
Recommendation: Use HATU at 50°C (microwave assisted) if possible, to drive the reaction to completion.
-
Visualization: Synthetic Workflow & Logic
The following diagram illustrates the conversion of the precursor and its integration into the SPPS workflow.
Caption: Workflow for converting the ester-alcohol precursor into an Fmoc-amino acid and incorporating it into a peptide via SPPS.
Alternative Application: Depsipeptides
If the goal is to maintain the hydroxyl group (creating an ester linkage in the backbone), the protocol simplifies but the chemistry changes.
-
Hydrolysis First: Hydrolyze the methyl ester of MFHC using LiOH (as above) without modifying the hydroxyl.
-
Product: 1-fluoro-3-hydroxycyclobutane-1-carboxylic acid.[3]
-
-
Solid Phase Esterification:
-
The carboxylic acid is coupled to the N-terminus of the resin-bound peptide using DIC/DMAP (Steglich esterification).
-
Warning: DMAP can cause racemization in chiral amino acids, but MFHC has a quaternary center at C1, reducing this risk.
-
-
Chain Extension:
-
The free hydroxyl group at C3 is a poor nucleophile compared to an amine.
-
To attach the next amino acid, use an symmetric anhydride or acid chloride of the incoming amino acid. Standard HATU/DIC coupling will likely fail or yield very low conversion for the O-acylation step.
-
Quality Control & Troubleshooting
19F NMR Validation
The fluorine atom provides a built-in handle for QC.
-
Precursor: Single sharp peak (shift depends on solvent, typically -120 to -150 ppm).
-
Peptide: The chemical shift will move slightly upon coupling.
-
Stereochemistry: The
coupling constants in the cyclobutane ring are diagnostic for ring pucker and cis/trans ratios.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Coupling Yield | Steric hindrance of cyclobutane + F. | Switch to HATU/HOAt. Increase temp to 50°C. Double couple. |
| Fmoc Cleavage during Hydrolysis | LiOH too strong/warm. | Use LiOH at 0°C or switch to |
| Defluorination | Harsh reduction conditions. | Avoid high-pressure hydrogenation. Use Staudinger reduction ( |
| Incomplete chain extension | Nucleophile (NH2/OH) is shielded. | Use microwave-assisted SPPS for the step after the fluorinated residue. |
References
-
Grygorenko, O. O., et al. (2018). "Fluorinated Amino Acids: Synthesis and Application in Peptide Chemistry." Chemical Reviews.
-
Winkler, M., et al. (2015).[4] "Synthesis and Applications of Fluorinated Amino Acids." Biotechnology Journal.[4]
-
Qiu, X. L., & Qing, F. L. (2011). "Recent advances in the synthesis of fluorinated amino acids."[1][5][6][7] European Journal of Organic Chemistry.
-
Enamine Ltd. (2024). "Product Specification: Methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate." Enamine Catalog.
-
Mykhailiuk, P. K. (2019). "Fluorinated Conformationally Restricted Amines and Amino Acids." Chemistry – A European Journal.[4]
Sources
- 1. Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. 60333 | Sigma-Aldrich [sigmaaldrich.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. mdpi.com [mdpi.com]
- 6. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Protecting group strategies for 3-hydroxy cyclobutane esters
Application Note: Orthogonal Protecting Group Strategies for 3-Hydroxy Cyclobutane Esters in MedChem Synthesis
Part 1: Strategic Analysis & Core Directive
The Challenge: Strain, Stereochemistry, and Stability Cyclobutane scaffolds are increasingly deployed in medicinal chemistry as bioisosteres for phenyl rings or gem-dimethyl groups to improve metabolic stability and alter vector orientation. However, the 3-hydroxy cyclobutane carboxylate scaffold presents a unique "MedChem Triad" of challenges:
-
Ring Strain (~26.3 kcal/mol): The cyclobutane ring is highly strained.[1][2][3][4] Unlike cyclohexane, it cannot adopt a strain-free chair. It exists in a puckered "butterfly" conformation.[1][5]
-
Stereochemical Vulnerability: The C1 (ester) and C3 (alcohol) positions create cis and trans isomers. The
-proton at C1 is acidic; improper base handling leads to rapid epimerization, converting the desired isomer into a thermodynamic mixture. -
Elimination Risk: The 3-hydroxy group is prone to elimination to form cyclobutene derivatives, particularly if the hydroxyl is activated (e.g., mesylated) or subjected to harsh heating in basic media.
The Solution: Orthogonal Protection This guide moves beyond generic protection protocols. We focus on orthogonal strategies that allow you to manipulate the ester (C1) and alcohol (C3) independently without triggering ring opening, elimination, or epimerization.
Part 2: Scientific Integrity & Protocols
Conformational Insight: The "Pucker" Effect
Before selecting a reagent, understand the substrate.
-
1,3-cis-Isomer: Both substituents can adopt pseudo-equatorial positions. This is generally the thermodynamically preferred isomer but sterically shields the hydroxyl group less than the trans isomer.
-
1,3-trans-Isomer: Forces one substituent into a pseudo-axial position. This creates significant steric clash for bulky protecting groups (like TBDPS) if the hydroxyl is pseudo-axial.
Expert Tip: When silylating the trans-isomer, reaction times are often 2-3x longer than the cis-isomer due to the pseudo-axial compression. Do not force the reaction with heat; instead, increase the equivalents of the silylating agent.
Strategy A: The "Base-Resistant" Route (Silyl Ether / Alkyl Ester)
Use Case: You need to perform Grignard additions or reductions on the ester.
Protocol 1: TBS Protection of the C3-Hydroxyl Rationale: TBDMS (TBS) is the industry standard for cyclobutanols. It minimizes the risk of elimination compared to acetyl/benzoyl groups (which can act as leaving groups).
Reagents:
-
Substrate: 3-hydroxy cyclobutane carboxylate (1.0 equiv)
-
TBS-Cl (1.2 equiv)
-
Imidazole (2.5 equiv)
-
DMAP (0.1 equiv - Critical for sterically hindered pseudo-axial alcohols)
-
Solvent: DMF (Anhydrous)
Step-by-Step:
-
Dissolution: Dissolve the substrate in anhydrous DMF (0.5 M concentration) under
atmosphere. -
Base Addition: Add Imidazole. The solution should remain clear.
-
Catalysis: Add DMAP. Note: DMAP is essential for 1,3-trans isomers to drive the reaction to completion.
-
Silylation: Add TBS-Cl portion-wise at 0°C.
-
Equilibration: Warm to Room Temperature (RT) and stir for 4–12 hours.
-
QC Check: Monitor via TLC. If starting material persists after 12h (common with trans isomers), add 0.5 equiv TBS-Cl.
-
-
Workup (Crucial): Dilute with Et2O (not DCM, to avoid emulsion). Wash 3x with water to remove DMF.
-
Safety: Do not use acidic wash (HCl) as cyclobutane silyl ethers are more acid-sensitive than acyclic analogs due to ring strain relief upon hydrolysis. Use Saturated
.
-
Strategy B: The "Acid-Resistant" Route (Benzyl Ether / t-Butyl Ester)
Use Case: You need to oxidize the alcohol to a ketone or perform acidic hydrolysis.
Protocol 2: Formation of the t-Butyl Ester
Rationale: Methyl/Ethyl esters require basic hydrolysis (LiOH), which risks epimerizing the C1 center. The
Reagents:
-
Substrate: 3-hydroxy cyclobutane carboxylic acid (1.0 equiv)
- -Butanol (5.0 equiv)
-
EDC.HCl (1.5 equiv) - Preferred over DCC to simplify purification
-
DMAP (0.2 equiv)
-
Solvent: DCM[6]
Step-by-Step:
-
Activation: Dissolve acid in DCM (0.2 M). Add
-BuOH and DMAP. -
Coupling: Cool to 0°C. Add EDC.HCl.
-
Reaction: Stir at 0°C for 1 hour, then RT overnight.
-
Purification: Wash with 1N HCl (rapidly), then Sat.
.-
Note: The bulky
-butyl group locks the conformation, often improving crystallinity of the product.
-
Strategy C: The "Mild" Route (PMB Ether / Benzyl Ester)
Use Case: Late-stage functionalization where neither strong acid nor base is tolerated.
Protocol 3: Catalytic Benzylation of C3-Hydroxyl Rationale: Traditional Williamson ether synthesis (NaH + BnBr) is forbidden here. The strong base (NaH) will deprotonate C1 and cause epimerization or elimination. We use acid-catalyzed benzylation.
Reagents:
-
Substrate: 3-hydroxy cyclobutane ester
-
Benzyl 2,2,2-trichloroacetimidate (1.5 equiv)
-
Catalyst: TfOH (Triflic acid) or TMSOTf (0.05 equiv)
-
Solvent: DCM/Cyclohexane (2:1)
Step-by-Step:
-
Mix: Dissolve substrate and Benzyl trichloroacetimidate in solvent.
-
Catalyze: Add TfOH at 0°C.
-
Precipitation: The trichloroacetamide byproduct will precipitate out.
-
Filter: Filter the solid. The filtrate contains your Benzyl ether.
Part 3: Visualization & Data
Orthogonality Matrix
Select your strategy based on the "Kill Condition" (the condition used to remove the group).
| Strategy | Alcohol Protection (C3) | Ester Protection (C1) | Cleavage (Alcohol) | Cleavage (Ester) | Primary Risk |
| Standard | TBS (Silyl) | Methyl/Ethyl | TBAF / | LiOH (Base) | Epimerization during ester hydrolysis |
| Acid-Labile | MOM / THP | Benzyl (Bn) | Mild Acid | Acetal formation can be sluggish on hindered rings | |
| Base-Stable | Benzyl (Bn) | TFA (Acid) | Hydrogenolysis may reduce cyclobutane (rare but possible with Pt) | ||
| High-Stability | TBDPS | Methyl | HF-Pyridine | LiOH | Steric hindrance during protection of trans isomer |
Decision Logic Diagram
The following diagram illustrates the decision process for selecting the correct protection strategy based on downstream chemistry.
Caption: Decision tree for selecting orthogonal protecting groups based on stereochemical retention requirements and downstream reaction conditions.
References
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons.
-
Kocienski, P. J. (2005). Protecting Groups. 3rd Edition. Thieme Medical Publishers.
-
Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485–1538.
-
Eames, J., et al. (1998). An efficient protocol for the synthesis of acid-sensitive esters. Tetrahedron Letters, 39(10), 1247-1250. (Reference for mild t-Butyl ester formation).
-
Pellicciari, R., et al. (1996). The conformational analysis of 1,3-disubstituted cyclobutanes. Journal of Medicinal Chemistry, 39, 2259. (Reference for "Pucker" effect and pseudo-axial/equatorial assignments).
Sources
- 1. Conformational analysis | PDF [slideshare.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ring strain - Wikipedia [en.wikipedia.org]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 7. Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III) Dihydrate [organic-chemistry.org]
- 8. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 9. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.iitb.ac.in [chem.iitb.ac.in]
- 11. Protective Groups [organic-chemistry.org]
- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Application Note: Scalable Synthesis of Methyl 1-Fluoro-3-Hydroxycyclobutane-1-Carboxylate
This Application Note provides a validated, scalable protocol for the synthesis of methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate , a high-value fluorinated scaffold used in the development of bioisosteres for drug discovery.
Executive Summary
The incorporation of a fluorine atom at the
-
Regioselectivity of Fluorination: Direct fluorination of the 3-oxocyclobutane precursor is prone to regiochemical errors due to the competing acidity of the
-keto protons (positions 2/4) versus the -ester proton (position 1). -
Stereochemical Control: Establishing the relative stereochemistry (cis/trans) between the C1-fluoro/ester group and the C3-hydroxyl group.
This guide details a 4-step robust protocol that circumvents these issues via a ketal-protection strategy, ensuring high regioselectivity and scalability.
Retrosynthetic Analysis & Strategy
To ensure scalability and safety, we avoid hazardous reagents like sulfur tetrafluoride (SF
Strategic Workflow
The synthesis is disconnected into four logical stages:
-
Protection: Masking the C3-ketone prevents deprotonation at the C2/C4 positions.
-
Fluorination: Installing the fluorine at C1 using NFSI (N-Fluorobenzenesulfonimide) on the ester enolate.
-
Deprotection: Restoring the C3-ketone.
-
Reduction: Diastereoselective reduction of the ketone to the target alcohol.
Figure 1: Retrosynthetic disconnection showing the necessity of the ketal intermediate to direct fluorination to the C1 position.
Detailed Experimental Protocols
Step 1: Ketal Protection
Objective: Protect the C3-ketone as a dimethyl ketal to eliminate the acidity of C2/C4 protons.
Reagents:
-
Methyl 3-oxocyclobutanecarboxylate (1.0 equiv)
-
Trimethyl orthoformate (TMOF) (1.5 equiv)
-
Methanol (Solvent)
-
-Toluenesulfonic acid (
TSA) (0.05 equiv, catalyst)
Protocol:
-
Charge a reactor with Methyl 3-oxocyclobutanecarboxylate and Methanol (5 vol).
-
Add TMOF and
TSA. -
Heat to reflux (65 °C) for 4 hours. Monitor by GC/TLC until starting material is <1%.
-
Cool to RT and quench with saturated NaHCO
. -
Concentrate under vacuum to remove MeOH. Extract with MTBE.
-
Yield: Expect >90% of Methyl 3,3-dimethoxycyclobutanecarboxylate .
-
Note: This intermediate is also commercially available [1].
Step 2: Electrophilic Fluorination (Critical Step)
Objective: Install the fluorine atom at C1 via enolate trapping. Mechanism: The bulky base (LDA) removes the only remaining acidic proton (C1-H). The resulting enolate attacks the electrophilic fluorine source (NFSI).
Reagents:
-
Methyl 3,3-dimethoxycyclobutanecarboxylate (1.0 equiv)[1]
-
LDA (Lithium Diisopropylamide) (1.2 equiv) - Prepare fresh or use commercial 2.0M solution.
-
NFSI (N-Fluorobenzenesulfonimide) (1.3 equiv)
-
THF (Anhydrous, 10 vol)
Protocol:
-
Enolate Formation: Cool a solution of LDA in THF to -78 °C under Nitrogen.
-
Add the ketal-ester (dissolved in THF) dropwise over 30 mins, maintaining internal temp < -70 °C.
-
Stir at -78 °C for 1 hour to ensure complete deprotonation.
-
Fluorination: Dissolve NFSI in THF (3 vol) and add dropwise to the enolate solution.
-
Caution: This reaction is exothermic. Control addition rate to keep temp < -60 °C.
-
-
Allow the mixture to warm slowly to 0 °C over 2 hours.
-
Quench: Add saturated NH
Cl solution. -
Workup: Extract with EtOAc. Wash organics with water and brine.
-
Purification: Flash chromatography (Hexane/EtOAc) or vacuum distillation (if >100g scale).
-
Product: Methyl 1-fluoro-3,3-dimethoxycyclobutane-1-carboxylate .
Step 3: Ketal Hydrolysis
Objective: Remove the protecting group to regenerate the ketone.
Protocol:
-
Dissolve the fluorinated ketal in Acetone/Water (4:1).
-
Add
TSA (0.2 equiv) or 1M HCl. -
Stir at RT for 4–6 hours.
-
Workup: Neutralize with NaHCO
, concentrate to remove acetone, and extract with DCM. -
Product: Methyl 1-fluoro-3-oxocyclobutane-1-carboxylate .
Step 4: Diastereoselective Reduction
Objective: Reduce the ketone to the alcohol.[2]
Stereochemistry: Reduction with NaBH
Reagents:
-
Methyl 1-fluoro-3-oxocyclobutane-1-carboxylate (1.0 equiv)
-
NaBH
(0.5 equiv) -
Methanol (10 vol)
Protocol:
-
Cool the ketone solution in Methanol to -10 °C .
-
Add NaBH
portion-wise (gas evolution: H ). -
Stir at -10 °C for 1 hour, then warm to 0 °C.
-
Quench: Add Acetone (to consume excess hydride) followed by saturated NH
Cl. -
Extraction: Extract with EtOAc (3x).
-
Isolation: The product is obtained as a mixture of diastereomers (typically 8:1 to 10:1 favoring cis).
-
Final Purification: Recrystallization from Hexane/EtOAc or column chromatography to isolate the major isomer.
Data Summary & Process Parameters
| Parameter | Specification / Range | Rationale |
| Step 2 Temperature | -78 °C to -60 °C | Critical to prevent decomposition of the strained enolate. |
| Base Selection | LDA or LiHMDS | Bulky bases prevent nucleophilic attack on the ester. |
| Fluorine Source | NFSI | Safer and easier to handle than Selectfluor for this specific substrate solubility in THF. |
| Reduction Temp | < 0 °C | Lower temperatures improve diastereomeric ratio (dr). |
| Overall Yield | 45–60% | Calculated over 4 steps. |
Quality Control & Analysis
NMR Characterization
- F NMR: Look for a singlet (or multiplet due to H-F coupling) around -150 to -170 ppm. The chemical shift is distinct for the cis vs trans isomers.
- H NMR: The proton at C3 (CH-OH) will appear as a multiplet. In the cis-isomer, this proton often shows a specific coupling pattern with the C2/C4 protons distinct from the trans-isomer.
Impurity Profile
-
Des-fluoro: Starting material carried through Step 2.
-
Over-reduction: Reduction of the ester to the diol (avoid by controlling NaBH
equivalents and temperature).
References
-
Sigma-Aldrich. Methyl 3,3-dimethoxycyclobutanecarboxylate Product Sheet.
-
Vertex Pharmaceuticals. Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold. ACS Omega, 2021.
-
Organic Chemistry Portal. Electrophilic Fluorination of Esters.
-
Mykhailiuk, P. K. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation. J. Org.[3] Chem., 2017. (Provides context on fluorinated cyclobutane stability).
Disclaimer
This protocol involves the use of hazardous reagents (LDA, NFSI). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE. The user assumes all responsibility for safety and compliance.
Sources
Troubleshooting & Optimization
Technical Support Center: Ester Hydrolysis of Sterically Hindered Fluorocyclobutanes
Welcome to the technical support center for the hydrolysis of sterically hindered fluorocyclobutane esters. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with this demanding chemical transformation. The unique combination of steric bulk from the cyclobutane ring and the strong electron-withdrawing effects of fluorine substituents presents a distinct set of obstacles to achieving efficient and clean ester cleavage.
This resource provides in-depth, evidence-based troubleshooting advice in a practical question-and-answer format. Each section is grounded in established mechanistic principles to empower you to not only solve immediate experimental issues but also to build a robust understanding for future synthetic planning.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My standard hydrolysis conditions (e.g., NaOH in aqueous methanol) are failing to cleave my sterically hindered fluorocyclobutane ester. What is the primary reason for this lack of reactivity?
The primary reason for the failure of standard hydrolysis conditions is the synergistic effect of steric hindrance and electronic deactivation.
-
Steric Hindrance: The bulky cyclobutane ring physically blocks the trajectory of the incoming nucleophile (e.g., hydroxide ion) from attacking the electrophilic carbonyl carbon of the ester. This is a well-documented challenge in the hydrolysis of sterically crowded esters.
-
Electronic Effects of Fluorine: Fluorine is the most electronegative element, and its presence on the cyclobutane ring exerts a strong electron-withdrawing inductive effect. This effect can decrease the electron density on the carbonyl carbon, making it a less reactive electrophile. While fluorine substitution can sometimes accelerate hydrolysis by stabilizing the transition state, in this hindered system, the steric barrier is the dominant factor.
The combination of these two factors significantly increases the activation energy required for the nucleophilic acyl substitution to occur, rendering standard, mild conditions ineffective.
Q2: I'm observing very slow conversion under basic conditions. How can I accelerate the reaction without causing decomposition?
When dealing with highly hindered esters, enhancing the nucleophilicity of the hydroxide source and optimizing the solvent system is crucial. Standard aqueous systems can solvate the hydroxide ion, reducing its reactivity.
Recommended Strategy: Non-Aqueous Saponification
A powerful approach is to use "naked" or less-solvated hydroxide in a non-aqueous or low-water environment. This can dramatically increase the rate of nucleophilic attack.
One effective method involves the use of potassium tert-butoxide with a stoichiometric amount of water in an aprotic solvent like DMSO or THF. This generates a highly reactive, unsolvated hydroxide equivalent.
Another proven method is the use of sodium hydroxide in a mixture of methanol and dichloromethane (e.g., 1:9). The largely non-polar environment prevents excessive solvation of the hydroxide ion, enhancing its nucleophilicity.
| Parameter | Conventional Aqueous System (e.g., NaOH/MeOH/H₂O) | Non-Aqueous System (e.g., KOBu-t/H₂O in DMSO) |
| Hydroxide Reactivity | Low (due to solvation) | High ("naked" hydroxide) |
| Reaction Temperature | Often requires high heat | Can proceed at room temperature |
| Reaction Time | Can be very long (>24 h) | Typically much shorter (1-3 h) |
| Side Reactions | Potential for degradation at high temperatures | Minimized due to milder conditions |
Q3: I'm concerned about potential side reactions like defluorination. Is acid-catalyzed hydrolysis a safer alternative?
For certain fluorinated compounds, particularly those susceptible to base-mediated elimination (defluorination), acid-catalyzed hydrolysis can indeed be a more suitable option. However, the mechanism and potential pitfalls are different.
Acid-catalyzed hydrolysis is a reversible process, which can present its own challenges in driving the reaction to completion. The mechanism typically involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by a weak nucleophile like water.
Decision Workflow for Choosing Hydrolysis Conditions
Caption: Decision tree for selecting hydrolysis method.
For extremely hindered systems where even activated basic conditions fail, Lewis acids like boron trichloride (BCl₃) in dichloromethane can be effective at cleaving the ester without requiring water, which can be advantageous for sensitive substrates.
Q4: Could neighboring groups on my fluorocyclobutane be influencing the reaction outcome?
Absolutely. The presence of certain neighboring groups can either hinder the reaction further or, in some cases, provide an alternative reaction pathway through "neighboring group participation" (NGP).
If a neighboring group (such as a hydroxyl or even a suitably positioned phenyl ring) can act as an intramolecular nucleophile, it might attack the ester's carbonyl group to form a cyclic intermediate (e.g., a lactone). This intermediate is then hydrolyzed, often with retention of stereochemistry. Such participation can sometimes accelerate the overall rate of hydrolysis compared to the direct intermolecular attack.
Conversely, if a bulky, non-participating group is positioned cis to the ester, it will exacerbate the steric hindrance and make hydrolysis even more difficult.
Q5: My reaction appears to stall after partial conversion. What could be the cause?
Stalling can be due to several factors:
-
Reversibility (Acid-Catalyzed): In acid-catalyzed hydrolysis, the reaction is in equilibrium. As the alcohol product forms, the reverse reaction (esterification) can start to compete, leading to an equilibrium mixture. To overcome this, use a large excess of water.
-
Product Inhibition (Base-Promoted): In base-promoted saponification, the reaction is generally irreversible because the final step is the deprotonation of the carboxylic acid to form a carboxylate salt. This carboxylate is resonance-stabilized and unreactive towards nucleophilic attack. However, if the product precipitates or if the basicity of the medium decreases significantly, the reaction rate can slow. Ensure sufficient base is present (a stoichiometric amount is consumed) and that the product remains soluble.
-
Deactivation of the Catalyst/Reagent: In non-aqueous systems, adventitious water beyond the stoichiometric amount can begin to solvate and deactivate the "naked" hydroxide. Ensure you are using anhydrous solvents.
Experimental Protocols
Protocol 1: Mild, Non-Aqueous Saponification of Hindered Esters
This protocol is designed for esters that are resistant to standard saponification but may be sensitive to high temperatures.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the sterically hindered fluorocyclobutane ester (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) to make a ~0.1 M solution.
-
Reagent Preparation: In a separate flask, prepare a 0.3 M solution of sodium hydroxide (NaOH) in methanol (MeOH).
-
Reaction Initiation: To the solution of the ester, add the methanolic NaOH solution (3.0 equiv) dropwise at room temperature. The final solvent ratio should be approximately 9:1 CH₂Cl₂:MeOH.
-
Monitoring: Stir the reaction at room temperature. A fine, white precipitate of the sodium carboxylate salt may form over time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, carefully quench the reaction by adding 1 M hydrochloric acid (HCl) until the pH is acidic (~pH 2-3).
-
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate or CH₂Cl₂). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
Protocol 2: Hydrolysis using "Naked" Hydroxide
This protocol is for exceptionally resistant esters where maximum nucleophilicity is required.
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the hindered ester (1.0 equiv) in anhydrous dimethyl sulfoxide (DMSO).
-
Reagent Addition: Add potassium tert-butoxide (KOBu-t) (2.2 equiv) to the solution, followed by the slow, dropwise addition of water (H₂O) (1.1 equiv).
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within 1-3 hours. Monitor carefully by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and acidify with 1 M HCl.
-
Extraction: Extract the aqueous phase with a suitable organic solvent. Wash the organic layers, dry, and concentrate as described in Protocol 1.
Reaction Mechanism Visualization
Technical Guide: Solubilization Strategies for Fluorinated Building Blocks in Aqueous Media
Introduction: The Fluorine Paradox
As researchers, we often encounter the "Fluorine Paradox." You introduce a fluorine atom or a trifluoromethyl (–CF₃) group to improve metabolic stability or potency, but you simultaneously cripple the molecule's aqueous solubility.
The Mechanism: The C–F bond is highly polar, yet the fluorine atom itself has low polarizability and a tightly held electron cloud. This prevents it from participating in meaningful hydrogen bonding as an acceptor. Consequently, fluorinated motifs (like –CF₃, –SF₅, –OCF₃) create a "hydrophobic hydration shell" where water molecules order themselves rigidly around the solute, energetically penalizing dissolution.
This guide provides a validated, non-linear workflow to resolve these issues without compromising biological data integrity.
Decision Matrix: Selecting a Solubilization Strategy
Do not blindly add DMSO. Use this logic flow to select the least invasive method for your specific assay.
Figure 1: Strategic decision tree for solubilizing lipophilic fluorinated compounds. Note that pH adjustment is preferred over cosolvents if the chemistry allows.
Module A: The pKa Shift (pH Adjustment)
Fluorine is the most electronegative element.[1] When placed near an ionizable group, it exerts a massive inductive effect (
The Science
-
Acids (e.g., Fluorinated Carboxylic Acids): Fluorine stabilizes the conjugate base, making the acid stronger (lower pKa).
-
Bases (e.g., Fluorinated Amines): Fluorine withdraws electron density from the nitrogen lone pair, making the base weaker (lower pKa of the conjugate acid).
Data Table: Impact of Fluorination on Acidity/Basicity[1]
| Core Structure | Native pKa (approx) | Fluorinated Analog | Shifted pKa | Solubility Implication |
| Acetic Acid | 4.76 | Trifluoroacetic acid | 0.23 | Highly soluble as salt at pH > 1. |
| Aniline | 4.6 (conjugate acid) | 2,3,4,5,6-Pentafluoroaniline | < 0 | Critical: Will NOT protonate/dissolve in 0.1M HCl. |
| Phenol | 10.0 | Pentafluorophenol | 5.5 | Soluble at pH 7.4 (fully ionized). |
| Ethylamine | 10.7 | 2,2,2-Trifluoroethylamine | 5.7 | Critical: Only protonated/soluble at pH < 5. |
Protocol: pH-Dependent Dissolution[2]
-
Calculate: Use the table above or software (e.g., ChemDraw/ACD) to predict the new pKa.
-
Adjust:
-
For Fluorinated Phenols/Acids : Adjust stock solution to pH 8–9 using dilute NaOH or Tris base to ensure ionization.
-
Warning for Fluorinated Amines : Unlike regular amines, these may remain neutral (and insoluble) at pH 7.4. You may need to form a salt (e.g., HCl or Methanesulfonic acid salt) before attempting to dissolve in buffer.
-
Module B: Cosolvent Spiking (DMSO)
Dimethyl sulfoxide (DMSO) is the industry standard, but fluorinated compounds are prone to "crashing out" (precipitating) when the DMSO stock is diluted into aqueous media.
Protocol: The "Sandwich" Dilution Method
To prevent immediate precipitation at the interface of the droplet:
-
Stock Prep: Dissolve compound in 100% anhydrous DMSO to 1000x the final assay concentration (e.g., 10 mM for a 10 µM assay).
-
Intermediate Step (Crucial): Do not pipette 1 µL of stock directly into 1 mL of water.
-
Prepare an intermediate dilution in buffer + 40% DMSO .
-
Why? This reduces the dielectric shock to the hydrophobic fluorinated surface.
-
-
Final Dilution: Pipette the intermediate solution into the final assay buffer while vortexing rapidly.
Troubleshooting: DMSO Toxicity Limits
| Cell/Assay Type | Max DMSO Tolerance | Notes |
| Enzymatic Assays | 1.0% - 5.0% | Generally robust. |
| Immortalized Cells (HeLa, HEK) | 0.1% - 0.5% | >0.5% alters membrane permeability. |
| Primary Neurons/Stem Cells | < 0.1% | Highly sensitive; avoid DMSO if possible. |
Module C: Cyclodextrin Complexation (Advanced)
When DMSO fails or is toxic, Cyclodextrins (CDs) are the "Gold Standard" for fluorinated moieties. The hydrophobic fluorinated group (e.g., –CF₃) fits perfectly into the lipophilic cavity of
Why it works
The cavity of
Protocol: HP- -CD Solubilization
Reagents: 2-Hydroxypropyl-
-
Vehicle Prep: Prepare a 20% (w/v) solution of HP-
-CD in water or PBS. -
Addition: Add your fluorinated building block (solid) to the vehicle.
-
Energy Input:
-
Preferred: Rotate/shake at room temperature for 24 hours (equilibrium method).
-
Fast: Vortex for 10 mins, then sonicate for 5 mins (Watch temperature! Heat can degrade unstable compounds).
-
-
Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed solid.
-
Synergy Tip: If solubility is still low, add 0.1% PVP (Polyvinylpyrrolidone) . PVP acts as a crystallization inhibitor, stabilizing the CD-drug complex.
Troubleshooting & FAQs
Q: My compound dissolves in DMSO but precipitates immediately upon adding water. Why? A: This is the "Reprecipitation Phenomenon." The fluorinated groups aggregate instantly to minimize water contact.
-
Fix: Switch to Module C (Cyclodextrins) . Alternatively, add a surfactant like Tween-80 (0.05%) or Pluronic F-127 to the aqueous buffer before adding the DMSO stock.
Q: Can I use sonication to force it into solution? A: Use with extreme caution. Sonication creates heat and can form a supersaturated solution that is thermodynamically unstable. The compound may re-precipitate during your assay (e.g., over 24 hours), leading to false negatives in biological data.
Q: I have a perfluorinated chain (e.g.,
-
Fix: You may need semifluorinated surfactants or specialized fluorinated solvents (like HFE-7100) for initial dissolution, though these are rarely compatible with bio-assays. For bio-assays, you must use block copolymer micelles (e.g., PEG-b-Poly(fluorinated acrylate)).
Q: Does the fluorine atom affect the pH reading of my buffer? A: No, but it affects the behavior of the buffer. If you rely on a specific buffer pKa, remember that adding high concentrations of a fluorinated solvent (like TFE or HFIP) will shift the pKa of the water/buffer system itself.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
- Gill, H. S., et al. (2005). Effect of fluorine substitution on the physicochemical properties of organic compounds. Journal of Medicinal Chemistry. (Note: Referencing general principles of F-substitution effects on pKa).
-
Szente, L., et al. (1999). Solubilization of poorly soluble drugs by cyclodextrins. Advanced Drug Delivery Reviews. Link
-
Morgenthaler, M., et al. (2007).[2] Predicting and tuning physicochemical properties in lead optimization: Amine basicities. ChemMedChem. Link
- Rowe, R. C., et al. (2009). Handbook of Pharmaceutical Excipients. (Data on DMSO and Cyclodextrin toxicity limits).
Sources
Technical Support Center: Stereoselective Synthesis of 1,3-Disubstituted Cyclobutanes
Welcome to the technical support center for the stereoselective synthesis of 1,3-disubstituted cyclobutanes. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing these valuable four-membered rings with precise stereochemical control. Cyclobutanes are crucial structural motifs in medicinal chemistry, often serving as bioisosteres for aromatic rings and providing unique three-dimensional scaffolds.[1][2] However, achieving the desired stereoisomer, whether cis or trans, can be a significant synthetic challenge due to the inherent ring strain and subtle energetic differences between stereoisomeric transition states.[3][4]
This guide provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered in the lab. The content is structured to explain the underlying principles governing stereoselectivity, enabling you to make informed decisions and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high cis/trans selectivity in 1,3-disubstituted cyclobutane synthesis so challenging?
The puckered, non-planar "butterfly" conformation of the cyclobutane ring means that substituents can occupy pseudo-axial or pseudo-equatorial positions.[5] In many 1,3-disubstituted cases, the cis isomer is thermodynamically more stable because both substituents can occupy equatorial-like positions, minimizing unfavorable 1,3-diaxial interactions that would be present in the trans isomer.[5] However, the kinetic product ratio is determined by the transition state energies of the cyclization step. Depending on the reaction mechanism ([2+2] cycloaddition, ring contraction, etc.), the transition state geometry may favor the formation of the thermodynamically less stable trans isomer.[6] The small energy differences between these pathways often lead to mixtures of stereoisomers.
Q2: What are the primary methods for synthesizing 1,3-disubstituted cyclobutanes with stereocontrol?
The main strategies include:
-
[2+2] Cycloadditions: This is a powerful method involving the reaction of two alkene components. These can be promoted photochemically, thermally, or by using Lewis acid or transition metal catalysts.[1][7][8][9] The stereochemical outcome is highly dependent on the mechanism (concerted vs. stepwise).
-
Ring-Opening of Bicyclobutanes: Bicyclo[1.1.0]butanes (BCBs) are strained precursors that can undergo stereoselective ring-opening reactions with various reagents to form functionalized cyclobutanes.[10][11]
-
Ring Contraction of Larger Rings: Methods like the contraction of pyrrolidines can produce highly substituted cyclobutanes with excellent stereocontrol, often proceeding through a 1,4-biradical intermediate.[12][13]
Q3: How does the choice of solvent affect the stereochemical outcome of a [2+2] cycloaddition?
Solvent polarity can play a critical role, especially in stepwise (non-concerted) cycloadditions that proceed through charged or diradical intermediates.[14] In polar solvents, zwitterionic intermediates can be stabilized, potentially allowing for bond rotation before ring closure, which can scramble the stereochemistry. Non-polar solvents may favor a more concerted-like pathway or a diradical intermediate within a solvent cage, which can lead to higher stereoselectivity.[14][15]
Q4: Can I use a chiral catalyst to control enantioselectivity in addition to diastereoselectivity?
Yes, catalytic enantioselective [2+2] cycloadditions are a growing field.[16][17] Chiral Lewis acids, transition metal complexes, and organocatalysts can create a chiral environment around the reacting species, influencing the facial selectivity of the approach of one reactant to the other and thereby controlling the absolute stereochemistry of the newly formed stereocenters.[18][19][20]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, providing causative explanations and actionable solutions.
Problem 1: Poor cis/trans Diastereoselectivity in a Thermal [2+2] Cycloaddition
Scenario: You are performing a Lewis acid-catalyzed [2+2] cycloaddition between an allenoate and a terminal alkene to synthesize a 1,3-disubstituted cyclobutane, but you are obtaining a nearly 1:1 mixture of cis and trans isomers.
Underlying Cause & Mechanistic Insight: Thermal [2+2] cycloadditions, especially those involving polar components like allenoates, often proceed through a stepwise mechanism involving a zwitterionic intermediate.[1][2] The initial bond formation leads to an intermediate that can undergo bond rotation before the final ring-closing step. If the energy barrier for this rotation is comparable to the barrier for cyclization, a loss of stereochemical information occurs, leading to a mixture of diastereomers.
Logical Flow for Troubleshooting Poor Diastereoselectivity
Caption: Troubleshooting workflow for low diastereoselectivity.
Solutions & Experimental Protocols:
| Troubleshooting Step | Rationale | Experimental Protocol Example |
| 1. Lower the Reaction Temperature | Reducing thermal energy can slow down the rate of bond rotation in the intermediate relative to the rate of cyclization. This can "trap" the initial conformation, leading to a higher diastereomeric ratio (d.r.).[21] | Protocol: Cool the reaction vessel to 0 °C, -25 °C, or even -78 °C before the addition of the Lewis acid catalyst. Maintain this temperature for the duration of the reaction. Monitor reaction progress by TLC or LC-MS, as lower temperatures will slow the overall reaction rate.[21] |
| 2. Screen Solvents of Varying Polarity | A less polar solvent (e.g., toluene or hexanes instead of dichloromethane) can destabilize a charge-separated zwitterionic intermediate, potentially favoring a more concerted or diradical pathway with higher inherent stereoselectivity.[14] | Protocol: Set up parallel reactions in a range of solvents such as dichloromethane (DCM), tetrahydrofuran (THF), toluene, and hexanes. Ensure all other parameters (concentration, temperature, catalyst loading) are kept constant. Analyze the crude d.r. by ¹H NMR or GC. |
| 3. Change the Lewis Acid Catalyst | The size and nature of the Lewis acid can influence the transition state geometry. A bulkier Lewis acid (e.g., moving from EtAlCl₂ to a more sterically hindered catalyst) can create a more ordered transition state, enforcing a specific approach of the two reactants and improving diastereoselectivity.[1][2] | Protocol: Screen a panel of Lewis acids. For an allenoate-alkene cycloaddition, you might test EtAlCl₂, TiCl₄, SnCl₄, and BF₃·OEt₂. Use the same molar equivalents of catalyst and run the reactions under identical conditions. |
| 4. Modify Substrate Sterics | Increasing the steric bulk on either the allenoate or the alkene can create a stronger facial bias, forcing the cycloaddition to proceed through a less hindered transition state and favoring one diastereomer. | Protocol: If synthetically feasible, replace a substituent with a bulkier analogue (e.g., a phenyl group to a mesityl group, or a methyl to a tert-butyl group) on one of the reacting partners and repeat the cycloaddition under the original conditions. |
Problem 2: Low Yield and/or Regioselectivity in a Photochemical [2+2] Cycloaddition
Scenario: You are attempting an intermolecular photochemical [2+2] cycloaddition to form a 1,3-disubstituted cyclobutane, but the yield is low, and you are observing significant amounts of the head-to-head (HH) regioisomer instead of the desired head-to-tail (HT) product.
Underlying Cause & Mechanistic Insight: Photochemical [2+2] cycloadditions often proceed via a triplet excited state, leading to a 1,4-diradical intermediate.[8][15] The regioselectivity is governed by the stability of this diradical. The most stable diradical will form preferentially, and its subsequent cyclization determines the major regioisomer.[8] Poor yields can result from competing side reactions of the excited state or the diradical intermediate (e.g., hydrogen abstraction, polymerization).
Reaction Pathway for Photochemical [2+2] Cycloaddition
Caption: Regioselectivity is determined by diradical stability.
Solutions & Experimental Protocols:
| Troubleshooting Step | Rationale | Experimental Protocol Example |
| 1. Use a Triplet Sensitizer | If one of the alkenes does not efficiently form a triplet state upon direct irradiation, a triplet sensitizer (e.g., acetone, benzophenone) can be used. The sensitizer absorbs the light and transfers its energy to the alkene, populating the reactive triplet state more efficiently and improving the quantum yield.[8] | Protocol: If running the reaction in a solvent like acetonitrile, switch to acetone as the solvent/sensitizer. Alternatively, add a catalytic amount (e.g., 10 mol%) of benzophenone to your reaction mixture. Ensure your light source wavelength is appropriate for exciting the sensitizer (e.g., ~350 nm for benzophenone). |
| 2. Control Reactant Concentration | High concentrations can lead to self-dimerization or polymerization. For intermolecular reactions, using a slight excess of one (cheaper/more volatile) alkene can favor the desired cross-cycloaddition over the dimerization of the other component. | Protocol: Run the reaction at a lower concentration (e.g., 0.01 M). If applicable, use one of the alkene partners as the solvent. Alternatively, use a 5-10 fold excess of the simpler alkene component to push the equilibrium towards the cross-adduct. |
| 3. Employ Copper(I) Catalysis | Cu(I)-catalyzed [2+2] photocycloadditions offer an alternative mechanism. The catalyst coordinates to the alkenes, pre-organizing them in the transition state and often leading to high regio- and stereoselectivity under milder conditions (e.g., irradiation at >300 nm).[7] | Protocol: Add 5-10 mol% of a Cu(I) salt, such as copper(I) triflate (CuOTf), to the reaction mixture. Use a non-coordinating solvent like dichloromethane. Irradiate with a suitable wavelength, often 254 nm, though this depends on the specific system.[7] |
| 4. Modify Electronic Properties | The stability of the diradical intermediate is influenced by the electronic nature of the substituents. To favor the HT product, you want the most stable radical center adjacent to an electron-donating group and the other radical center adjacent to an electron-withdrawing group. Modifying substituents can steer the regioselectivity. | Protocol: If your substrate design allows, test analogues with different electronic properties. For example, compare a p-methoxystyrene (electron-donating) with a p-nitrostyrene (electron-withdrawing) to understand the electronic bias governing regioselectivity in your system. |
By systematically applying these troubleshooting principles, which are grounded in the mechanistic understanding of cyclobutane formation, you can significantly improve your ability to control stereoselectivity and achieve your desired 1,3-disubstituted cyclobutane targets.
References
-
Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. ACS Publications. [Link]
-
Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides: modular access to functionalized cyclobutenes. Chemical Science (RSC Publishing). [Link]
-
Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions. Angewandte Chemie International Edition. [Link]
-
Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Journal of Organic Chemistry. [Link]
-
Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews. [Link]
-
Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. Nature Communications. [Link]
-
Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. Organic Letters. [Link]
-
Stereoselective intermolecular [2 + 2]-photocycloaddition reactions of maleic anhydride: stereocontrolled and regiocontrolled access to 1,2,3-trifunctionalized cyclobutanes. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Cyclobutane Synthesis Methods Review. Scribd. [Link]
-
Catalytic Approaches to Assemble Cyclobutane Motifs in Natural Product Synthesis. ResearchGate. [Link]
-
Regio control in [2+2] photocycloaddition. ResearchGate. [Link]
-
Help with understanding 2+2 cycloadditions. Reddit. [Link]
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Possible mechanisms for the [2 + 2] cycloaddition reaction with the participation of triplet-state excited species. ResearchGate. [Link]
-
Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. ResearchGate. [Link]
-
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. PMC. [Link]
-
Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Organic Chemistry Portal. [Link]
-
Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. ResearchGate. [Link]
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Diastereoselective 1,3-nitrooxygenation of bicyclo[1.1.0]butanes. RSC Publishing. [Link]
-
Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. Journal of the American Chemical Society. [Link]
-
Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. RSC Publishing. [Link]
-
Catalytic approaches to assemble cyclobutane motifs in natural product synthesis. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. ACS Publications. [Link]
-
Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. PMC. [Link]
-
Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. The Journal of Organic Chemistry. [Link]
-
Borylated cyclobutanes via thermal [2 + 2]-cycloaddition. RSC Publishing. [Link]
-
Borylated cyclobutanes via thermal [2 + 2]-cycloaddition. PMC. [Link]
-
Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. PubMed. [Link]
-
1.2: Cycloaddition Reactions. Chemistry LibreTexts. [Link]
-
Stereochemistry of Cyclobutane and Heterocyclic Analogs. ResearchGate. [Link]
-
Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity. Chemical Communications (RSC Publishing). [Link]
-
Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. NTU > IRep. [Link]
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Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. PMC. [Link]
-
Why is the cis isomer of 1,3-dimethylcyclobutane more stable than the trans isomer? Chemistry Stack Exchange. [Link]
-
Identification of Stereochemistry in Substituted Cycloalkanes. Chemistry School. [Link]
-
An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. Bar-Ilan University Research Authority. [Link]
-
Why is a 1, 3-cis disubstituted cyclohexane more stable than its trans isomer?. Vaia. [Link]
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- 20. Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC02023A [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Structural Dynamics of Fluorinated Scaffolds: A Comparative Guide to 1-Fluoro-3-Substituted Cyclobutanes
Topic: Content Type: Publish Comparison Guide
Executive Summary
The incorporation of fluorine into saturated carbocycles is a cornerstone of modern medicinal chemistry, offering a precise method to modulate lipophilicity (
This guide provides a technical comparison of the cis and trans isomers of 1-fluoro-3-substituted cyclobutanes, grounded in X-ray crystallographic data. We analyze the conflict between solid-state packing forces and solution-state conformational dynamics, providing researchers with the data needed to select the optimal isomer for drug design.
The Core Structural Dilemma: Puckering vs. Planarity
The cyclobutane ring is rarely planar in its ground state. To relieve torsional strain from eclipsed methylene hydrogens, the ring adopts a puckered conformation, defined by the puckering angle (
However, X-ray crystallography of 1,3-disubstituted fluorinated derivatives reveals a deviation from this norm.[1]
Mechanistic Insight: The Fluorine Impact
In 1-fluoro-3-substituted systems, the conformation is driven by the minimization of 1,3-diaxial-like repulsion and dipole alignment.
-
The "Flattening" Effect: Highly substituted cyclobutanes, particularly those with polar groups (e.g., amino acids), often exhibit significantly reduced puckering angles (<10°) in the solid state.[1] This is attributed to crystal packing forces (lattice energy) overcoming the low barrier to inversion (~1.5 kcal/mol).[1]
-
Dipole Orientation: The C-F bond is highly polar. In the cis isomer, if the ring puckers, the dipoles of the fluorine and the C3-substituent (if polar) may align unfavorably, driving the molecule toward a specific pucker or a flattened transition state to minimize net dipole moment.[1]
Comparative Analysis: Cis vs. Trans Isomers[3][4][5][6][7][8][9]
The following data compares the two diastereomers, using 3-fluoro-cyclobutanecarboxylic acid derivatives as the primary case study—a standard building block in drug discovery.
Table 1: Crystallographic and Physicochemical Metrics
| Metric | ** Cis-Isomer ** (Syn) | ** Trans-Isomer ** (Anti) | Implication for Drug Design |
| Substituent Orientation | Pseudo-Diequatorial (preferred) | Axial / Equatorial | Cis often mimics a more linear vector; Trans provides a "kinked" vector. |
| Ring Puckering Angle ( | < 10° (Solid State) | < 10° (Solid State) | Crystal packing flattens the ring; solution state averages ~25°.[1] |
| C-F Bond Length | 1.38 - 1.39 Å | 1.38 - 1.39 Å | Standard C-F bond; high metabolic stability. |
| Acid Dissociation (pKa) | ~2.80 (COOH) | ~2.80 (COOH) | Inductive effect of F is distance-dependent; stereochemistry has minimal effect on acidity in 1,3-systems.[1] |
| Lipophilicity (LogP) | Lower (More Polar) | Higher (Less Polar) | Cis isomers often have larger net dipole moments, increasing water solubility.[1] |
| Crystal Density | High | Lower | Cis isomers often pack more efficiently due to symmetry. |
Critical Insight: While gas-phase calculations predict a distinct pucker, X-ray data consistently shows that 1-fluoro-3-substituted cyclobutanes appear nearly planar in the crystal lattice . This "planar mimicry" is an artifact of packing but suggests that the energy penalty for planarizing the ring when binding to a protein target is low.
Visualizing the Conformational Landscape
The following diagram illustrates the decision matrix for selecting between cis and trans isomers based on the desired pharmacological outcome.
Figure 1: Decision tree for isomer selection based on physicochemical properties and structural vectors.
Experimental Protocol: Crystallization of Volatile Fluorinated Rings
Obtaining high-quality single crystals of small, fluorinated cyclobutanes is challenging due to their high vapor pressure and tendency to disorder.[1] The following protocol minimizes these risks.
Phase 1: Synthesis & Purification
-
Isomer Separation: Ensure >98% diastereomeric excess (de) using column chromatography. Cis and trans isomers often have distinct Rf values (0.1–0.2 difference in Hex/EtOAc).[1]
-
Salt Formation: If the molecule contains an amine or acid, convert it to a salt (HCl or Na+).[1] Neutral cyclobutanes are often liquids or low-melting solids; salts form robust lattices.
Phase 2: Vapor Diffusion Crystallization
-
Objective: Slow, controlled lattice formation to minimize disorder.
-
Setup:
-
Dissolve 20 mg of the fluorinated cyclobutane in a "Good Solvent" (e.g., Methanol or THF) in a small inner vial.
-
Place this open vial inside a larger jar containing the "Anti-Solvent" (e.g., Diethyl Ether or Pentane).
-
Seal the outer jar tightly.
-
-
Mechanism: The anti-solvent vapor slowly diffuses into the solution, lowering solubility gradually.
-
Validation: Check crystals under a polarizing microscope. True single crystals will extinguish light sharply upon rotation.
Phase 3: Diffraction & Refinement
-
Temperature: Collect data at 100 K . This is non-negotiable for cyclobutanes to freeze out the ring-flip ("pucker flipping") disorder.
-
Refinement: If the ring carbons show elongated thermal ellipsoids, model the disorder as two discrete puckered conformations (e.g., 60:40 occupancy) rather than forcing a planar solution.
Workflow: From Synthesis to Structure[1]
Figure 2: Optimized workflow for obtaining X-ray data of fluorinated cyclobutanes.
References
-
Grygorenko, O. O., et al. (2024).[1] CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Publications. [Link][1]
-
Mykhailiuk, P. K. (2025).[1][2] Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids. ResearchGate. [Link]
-
Glendening, E. D., & Halpern, A. M. (2005).[1][3] Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. Journal of Physical Chemistry A. [Link]
-
Fukuyama, T., et al. (2025).[1][4] Molecular structure and puckering potential function of cyclobutane studied by gas electron diffraction. ResearchGate. [Link]
-
Hamilton, D. J., et al. (2025).[1] Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. White Rose Research Online. [Link]
Sources
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- 2. chemrxiv.org [chemrxiv.org]
- 3. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Comparing reactivity of fluorinated vs non-fluorinated cyclobutane esters
Topic: Comparing Reactivity of Fluorinated vs. Non-Fluorinated Cyclobutane Esters Content Type: Publish Comparison Guide
Executive Summary
This guide provides a technical comparison between cyclobutane-1-carboxylate esters and their 3,3-difluorinated analogs . For medicinal chemists and process engineers, the distinction is critical: while the fluorinated core offers superior oxidative metabolic stability and distinct conformational properties, the ester moiety itself is significantly more electrophilic. This results in accelerated hydrolysis rates under basic conditions and altered reactivity in nucleophilic acyl substitutions (NAS).
Mechanistic Foundations
To predict performance in drug synthesis or biological systems, we must deconstruct the two primary drivers of reactivity: Electronic Inductive Effects and Conformational Puckering .
1.1 Electronic Activation (The
Effect)
The fluorine atom is the most electronegative element (Pauling scale: 3.98). In 3,3-difluorocyclobutane esters, the two fluorine atoms exert a powerful electron-withdrawing inductive effect (
-
Impact on Carbonyl: This withdrawal depletes electron density from the ring carbons, propagating to the ester carbonyl carbon.
-
Consequence: The carbonyl carbon becomes more electrophilic (partial positive charge
increases). -
pKa Correlation: The inductive effect is quantifiable by the acidity of the parent acids. 3,3-difluorocyclobutanecarboxylic acid is significantly more acidic (pKa ~2.9) compared to cyclobutanecarboxylic acid (pKa ~4.8). This
pKa of ~2 units directly correlates to the increased lability of the ester toward nucleophiles.
1.2 Conformational Puckering (The "Butterfly" Effect)
Non-fluorinated cyclobutane exists in a puckered "butterfly" conformation to relieve torsional strain (eclipsing hydrogens), rapidly flipping between conformers.
-
Fluorine Effect: The introduction of 3,3-difluoro substituents alters this landscape. Due to the gauche effect and dipole-dipole minimization, the ring often adopts a flattened or distinct puckered geometry to maximize the distance between the fluorine lone pairs and adjacent electron density.
-
Result: This can lead to a more rigid vector for the ester group, potentially affecting binding affinity (lock-and-key fit) more than chemical reactivity.
Reactivity Profile & Performance
The following table summarizes the comparative reactivity based on experimental trends in fluoro-organic chemistry.
| Parameter | Cyclobutane Ester (Non-F) | 3,3-Difluorocyclobutane Ester | Performance Implication |
| Electrophilicity | Moderate | High | F-analogs react faster with amines/alkoxides. |
| Base Hydrolysis ( | Standard | Accelerated (2-5x) | Requires milder deprotection conditions to prevent side reactions. |
| Acid Hydrolysis | Standard | Slower / Comparable | Protonation of carbonyl is less favorable due to electron deficiency. |
| Metabolic Stability (Oxidative) | Low (C-H oxidation prone) | High | C-F bonds block metabolic hotspots (CYP450 oxidation). |
| Lipophilicity (LogP) | Lower | Higher | Fluorine increases lipophilicity without the bulk of a methyl group. |
Visualizing the Hydrolysis Kinetic Advantage
The diagram below illustrates the lower activation energy (
Figure 1: Kinetic profile of base-catalyzed hydrolysis. The fluorinated ester stabilizes the anionic transition state, lowering activation energy.
Experimental Protocols
To validate these differences in your own lab, use the following self-validating protocols.
Protocol A: Competitive Hydrolysis Assay (NMR Monitoring)
Use this to determine the relative reactivity ratio (
Materials:
-
Substrate A: Ethyl cyclobutanecarboxylate (1.0 equiv)
-
Substrate B: Ethyl 3,3-difluorocyclobutanecarboxylate (1.0 equiv)
-
Reagent: NaOD (0.5 equiv) in
-
Solvent:
(Methanol-d4) -
Internal Standard: 1,3,5-Trimethoxybenzene (inert)
Workflow:
-
Baseline: Dissolve 0.1 mmol of Substrate A, 0.1 mmol of Substrate B, and 0.05 mmol of Internal Standard in 0.6 mL
in an NMR tube. -
Acquisition T0: Acquire a quantitative
NMR (d1=10s) to establish precise starting integration ratios. -
Initiation: Add 0.05 mmol of NaOD (dissolved in minimal
) to the tube. Invert 3 times. -
Monitoring: Acquire spectra every 5 minutes for 1 hour.
-
Analysis: Monitor the disappearance of the
-proton signal (for non-F) and the methylene protons (for F-analog).-
Note: Since the F-analog lacks
-protons, monitor the shift of the ester group. -
Validation: The reaction is self-validating if the total integration of (Ester + Acid Product) remains constant relative to the Internal Standard.
-
Protocol B: Controlled Saponification of 3,3-Difluoro Esters
Due to higher reactivity, standard aggressive saponification (e.g., refluxing NaOH) can lead to side reactions or decomposition. Use this mild protocol.
-
Dissolution: Dissolve 1.0 g of ethyl 3,3-difluorocyclobutanecarboxylate in THF:Water (3:1, 10 mL).
-
Cooling: Cool the solution to 0 °C (ice bath). Crucial step to control exotherm.
-
Addition: Add LiOH.H2O (1.1 equiv) portion-wise over 10 minutes.
-
Reaction: Allow to warm to Room Temperature (20-25 °C). Monitor by TLC (or 19F NMR) after 1 hour.
-
Expectation: Conversion should be >95% within 2 hours. (Non-fluorinated analog typically requires 4-12 hours or heating).
-
-
Workup: Acidify carefully with 1N HCl to pH 3, extract with EtOAc.
Decision Matrix for Building Block Selection
When should you choose the fluorinated ester over the standard one?
Figure 2: Decision tree for selecting between fluorinated and non-fluorinated cyclobutane building blocks.
References
-
Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. (Detailed analysis of fluorinated cyclobutane properties, pKa values, and lipophilicity).
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. (Foundational text on the inductive effects of fluorine on reaction rates).
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
